ML365: A Technical Guide to its Mechanism of Action as a Potent and Selective TASK-1 Potassium Channel Inhibitor
ML365: A Technical Guide to its Mechanism of Action as a Potent and Selective TASK-1 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML365 is a small molecule that has been identified as a potent and highly selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of ML365, focusing on its primary interaction with the TASK-1 channel. Additionally, it explores a secondary, less potent inhibitory effect on the TWIK2 (KCNK6) channel and the subsequent modulation of the NLRP3 inflammasome pathway. This document synthesizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Primary Mechanism of Action: Inhibition of TASK-1 (KCNK3) Potassium Channel
The principal mechanism of action of ML365 is the potent and selective inhibition of the TASK-1 potassium channel, a member of the two-pore domain potassium channel (K2P) family.[1][2][3] These channels are crucial in setting the resting membrane potential in various cell types and are involved in a wide array of physiological processes.[2]
Molecular Interaction with TASK-1
ML365 acts as a direct blocker of the TASK-1 channel pore, thereby inhibiting the outward flow of potassium ions. This inhibition leads to membrane depolarization, which in turn can modulate cellular excitability and downstream signaling events. The development of ML365 was the result of a high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR), followed by structure-activity relationship (SAR) analysis to optimize its potency and selectivity.[1][2]
Quantitative Analysis of TASK-1 Inhibition
The inhibitory potency of ML365 on TASK-1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of ML365 for the TASK-1 channel.
| Assay Type | Target | Cell Line | IC50 | Reference |
| Thallium Influx Fluorescent Assay | TASK-1 (KCNK3) | CHO | 4 nM | [2][3] |
| Automated Electrophysiology Assay | TASK-1 (KCNK3) | CHO | 16 nM | [2][3] |
| Whole-Cell Voltage Clamp | TASK-1 (KCNK3) | CHO | 12 ± 1 nM | [2] |
Selectivity Profile of ML365
A key feature of ML365 as a chemical probe is its high selectivity for TASK-1 over other potassium channels, including the closely related TASK-3 channel and more distant family members.
| Channel | Assay Type | Concentration Tested | Inhibition | Selectivity over TASK-1 | Reference |
| TASK-3 (KCNK9) | Thallium Influx | - | IC50 = 390 nM | >60-fold | [2] |
| Kir2.1 | Fluorescent-based | 1 µM | Little to no inhibition | High | [2] |
| KCNQ2 | Fluorescent-based | 1 µM | < 20% | High | [2] |
| hERG | Fluorescent-based | 1 µM | Little to no inhibition | High | [2] |
Signaling Pathway of TASK-1 Inhibition by ML365
The following diagram illustrates the direct inhibitory effect of ML365 on the TASK-1 channel and its immediate cellular consequence.
Caption: ML365 directly inhibits the TASK-1 potassium channel, blocking K+ efflux and causing membrane depolarization.
Secondary Mechanism of Action: Inhibition of TWIK2 (KCNK6) and Modulation of the NLRP3 Inflammasome
Recent studies have revealed that ML365 can also inhibit the TWIK2 (KCNK6) potassium channel, although with lower potency than its primary target, TASK-1.[4][5] This interaction is significant as TWIK2-mediated potassium efflux is a critical upstream event for the activation of the NLRP3 inflammasome.[4][5]
Molecular Interaction with TWIK2
ML365 acts as a blocker of the TWIK2 channel. In the context of inflammation, ATP released from damaged cells activates the P2X7 receptor, which in turn opens the TWIK2 channel, leading to potassium efflux. By inhibiting TWIK2, ML365 prevents this potassium efflux and consequently suppresses the activation of the NLRP3 inflammasome.[4]
Quantitative Analysis of TWIK2 Inhibition
The inhibitory effect of ML365 on the TWIK2 channel has been characterized using electrophysiological methods.
| Assay Type | Target | Cell Line | IC50 | Reference |
| Whole-cell voltage-clamp | TWIK2 (mutant) | COS-7 | 4.07 ± 1.5 μM | [4][5] |
Signaling Pathway of NLRP3 Inflammasome Modulation by ML365
The following diagram outlines the signaling cascade from ATP stimulation to NLRP3 inflammasome activation and the point of intervention by ML365.
Caption: ML365 inhibits the TWIK2 channel, blocking ATP-induced K+ efflux and subsequent NLRP3 inflammasome activation.
Experimental Protocols
Thallium Influx Fluorescent Assay
This high-throughput screening assay was used to identify inhibitors of the TASK-1 channel.[2]
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Principle: Thallium ions (Tl+) can pass through potassium channels and are detected by a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces Tl+ influx and thus decreases the fluorescent signal.
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the TASK-1/KCNK3 channel.[2]
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Procedure:
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Cells are plated in 384-well plates and incubated overnight.
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Cells are loaded with a thallium-sensitive fluorescent dye.
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ML365 or control compounds are added to the wells.
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A stimulus solution containing thallium sulfate is added to initiate ion influx.
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The change in fluorescence is measured over time using a fluorescence plate reader.
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The IC50 values are calculated from the dose-response curves.
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Automated Electrophysiology Assay (QPatch)
This technique was employed to confirm the inhibitory effect of ML365 on TASK-1 channels under voltage-clamp conditions.[2]
-
Principle: Measures whole-cell currents in a high-throughput format, providing direct evidence of ion channel inhibition.
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Cell Line: CHO cells stably expressing the TASK-1/KCNK3 channel.[2]
-
Procedure:
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Cells are prepared as a single-cell suspension.
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The QPatch automated electrophysiology system performs automated cell capture, sealing, and whole-cell configuration.
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A voltage protocol is applied to elicit TASK-1 currents.
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ML365 is applied at various concentrations, and the resulting inhibition of the whole-cell current is measured.
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IC50 values are determined from the concentration-response data.[2]
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Whole-Cell Voltage-Clamp Recording for TWIK2
This method was used to characterize the inhibitory effect of ML365 on the TWIK2 channel.[4][5]
-
Principle: A manual patch-clamp technique to measure the ionic currents flowing through the TWIK2 channel in a single cell.
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Cell Line: COS-7 cells transiently transfected with a mutant TWIK2 channel (to enhance plasma membrane expression and current).[4][5]
-
Procedure:
-
Glass micropipettes are used to form a high-resistance seal with the cell membrane.
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The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
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The membrane potential is clamped at a specific voltage, and currents are recorded.
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A voltage ramp protocol is applied to elicit TWIK2 currents.
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ML365 is applied via the bath solution at different concentrations to determine the dose-dependent inhibition of the TWIK2 current.
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The IC50 is calculated from the resulting concentration-response curve.
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Summary and Conclusion
ML365 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TASK-1 potassium channel due to its high potency and selectivity.[2] Its primary mechanism of action is the direct inhibition of the TASK-1 channel, leading to cellular depolarization. Furthermore, ML365 exhibits a secondary, less potent inhibitory effect on the TWIK2 channel, which allows it to modulate the NLRP3 inflammasome pathway. This dual activity profile makes ML365 a versatile probe for investigating processes regulated by these specific potassium channels. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize ML365 effectively in their studies. It is important to note that there is no current scientific evidence to support a direct mechanism of action of ML365 on TRPC4/5 channels.
References
- 1. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
